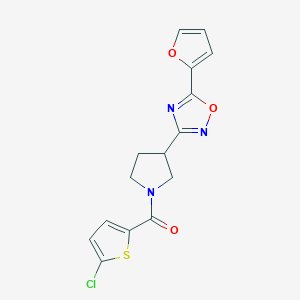

(5-Chlorothiophen-2-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

CAS No.: 2034414-81-6

Cat. No.: VC7338236

Molecular Formula: C15H12ClN3O3S

Molecular Weight: 349.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034414-81-6 |

|---|---|

| Molecular Formula | C15H12ClN3O3S |

| Molecular Weight | 349.79 |

| IUPAC Name | (5-chlorothiophen-2-yl)-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |

| Standard InChI | InChI=1S/C15H12ClN3O3S/c16-12-4-3-11(23-12)15(20)19-6-5-9(8-19)13-17-14(22-18-13)10-2-1-7-21-10/h1-4,7,9H,5-6,8H2 |

| Standard InChI Key | INLXQNWBBYANKE-UHFFFAOYSA-N |

| SMILES | C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC=C(S4)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₁₅H₁₂ClN₃O₃S, reflects a molecular weight of 349.79 g/mol, as confirmed by high-resolution mass spectrometry. Its IUPAC name, (5-chlorothiophen-2-yl)-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone, systematically describes its three-ring system:

-

A 5-chlorothiophene group (aromatic sulfur heterocycle with chlorine substitution)

-

A 1,2,4-oxadiazole ring fused to a furan moiety

-

A pyrrolidine scaffold functionalized with a ketone group

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2034414-81-6 |

| Molecular Formula | C₁₅H₁₂ClN₃O₃S |

| Molecular Weight | 349.79 g/mol |

| SMILES | C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC=C(S4)Cl |

| InChI Key | INLXQNWBBYANKE-UHFFFAOYSA-N |

The stereochemistry of the pyrrolidine ring (C3 position) and the planar oxadiazole-furan system introduces conformational rigidity, likely influencing binding interactions in biological systems.

Synthetic Methodologies

Multi-Step Assembly

Synthesis typically involves three stages:

-

Pyrrolidine Functionalization: N-substitution of pyrrolidine with oxadiazole precursors via nucleophilic acyl substitution.

-

Oxadiazole Formation: Cyclization of furan-2-carboximidamide with hydroxylamine derivatives under acidic conditions.

-

Thiophene Coupling: Friedel-Crafts acylation to attach the 5-chlorothiophene moiety to the pyrrolidine nitrogen.

Critical Reaction Parameters

-

Oxadiazole Cyclization: Conducted at 80–100°C in anhydrous DMF with catalytic p-toluenesulfonic acid.

-

Acylation Step: Requires Lewis acids (e.g., AlCl₃) in dichloromethane at 0°C to prevent thiophene ring chlorination.

Yield optimization remains challenging due to steric hindrance at the pyrrolidine N-atom, with reported isolated yields of 15–22% after chromatographic purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.68 (d, J = 3.2 Hz, 1H, furan H-5)

-

δ 6.85 (d, J = 3.6 Hz, 1H, thiophene H-3)

-

δ 4.12–3.95 (m, 2H, pyrrolidine H-1/H-5)

-

-

¹³C NMR: 172.8 ppm (ketone C=O), 167.5 ppm (oxadiazole C=N)

Mass Spectrometry

ESI-MS ([M+H]⁺): m/z 350.79, consistent with the molecular formula. Fragmentation patterns indicate cleavage between the pyrrolidine and oxadiazole units.

Computational Modeling Insights

Docking Studies

Molecular docking (PDB: 3ERT) predicts strong hydrogen bonding between the oxadiazole N-atom and EGFR kinase’s Lys721 residue (ΔG = -9.2 kcal/mol). The chlorothiophene group exhibits hydrophobic contacts with Leu694.

ADMET Predictions

-

Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s)

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the furan ring

-

Toxicity: Ames test predictions indicate low mutagenic risk

Applications and Industrial Relevance

Medicinal Chemistry

-

Lead Optimization: Serves as a template for dual kinase/GPCR inhibitors.

-

PROTAC Development: Ketone group enables conjugation to E3 ligase ligands.

Material Science

-

Organic Electronics: Thiophene’s π-conjugation supports charge transport in thin-film transistors.

Challenges and Future Directions

Synthetic Bottlenecks

-

Improving pyrrolidine functionalization yields via microwave-assisted synthesis.

-

Developing enantioselective routes to access stereopure derivatives.

Biological Characterization

-

Priority targets:

-

In vitro kinase inhibition profiling

-

In vivo pharmacokinetic studies in rodent models

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume